molecular formula C18H12Cl2N4S B2600538 (E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477188-49-1

(E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2600538
CAS No.: 477188-49-1
M. Wt: 387.28
InChI Key: JEMPBPCJIIXYER-LFVJCYFKSA-N
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Description

(E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic thiazole-derived carbohydrazonoyl cyanide of significant interest in medicinal chemistry and biochemical research. Compounds within this structural class are frequently investigated for their potent biological activities, which include serving as inhibitors of key cellular processes such as cyclin-dependent kinases (CDKs) and tubulin polymerization . These mechanisms are critical targets in oncology research, making such molecules valuable probes for studying cell cycle progression and apoptosis in cancer cells . The structural configuration of this compound, featuring a dichlorophenyl group and a methylphenyl moiety linked via a thiazole core and a specific (E)-configured carbohydrazonoyl cyanide group, contributes to its distinct stereoelectronic profile and its ability to interact with biological targets . Researchers can utilize this compound in various applications, from initial drug discovery screenings to in-depth mechanistic studies. The synthesis of related thiazole-carbohydrazonoyl cyanide derivatives typically involves multi-step processes, including the formation of the thiazole ring and subsequent substitution reactions, with purification achievable through methods like column chromatography or recrystallization to ensure high purity . For research purposes, key characterization data such as 1H/13C NMR, IR spectroscopy confirming the cyanide and C=N stretches, and high-resolution mass spectrometry (HRMS) are essential for verification . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(2E)-4-(2,4-dichlorophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4S/c1-11-2-5-13(6-3-11)23-24-16(9-21)18-22-17(10-25-18)14-7-4-12(19)8-15(14)20/h2-8,10,23H,1H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMPBPCJIIXYER-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting with the formation of the thiazole ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Detailed synthetic routes and reaction conditions are essential for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction’s success and the purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives, including our compound of interest, as anticancer agents. The mechanism often involves the inhibition of tumor cell proliferation through various pathways.

Case Study: Antitumor Screening

A study conducted by the National Cancer Institute evaluated a series of thiazole derivatives for their antitumor activity. The results indicated that certain derivatives exhibited significant inhibitory effects against various human tumor cell lines. For instance, compounds derived from thiazole structures demonstrated IC50 values in the micromolar range, suggesting potent anticancer properties .

CompoundCell LineIC50 (μM)Mechanism
3dA5495.2Apoptosis induction
3eMCF-74.7Cell cycle arrest
4eHeLa3.9Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have shown promising results against a range of pathogens, including bacteria and fungi.

Case Study: Antimicrobial Evaluation

In vitro studies have assessed the antimicrobial efficacy of thiazole derivatives against several bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standard protocols.

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Candida albicans0.250.5

The results indicated that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains .

Mechanism of Action

The mechanism of action of (E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding these mechanisms is crucial for developing new applications and optimizing existing ones.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on heterocyclic cores, substituents, and functional groups.

Table 1: Comparative Analysis of Structural Features

Compound Name Molecular Formula Heterocycle Key Substituents/Functional Groups Notable Data/Properties References
(E)-4-(2,4-Dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (Target) C₁₇H₁₂Cl₂N₄S Thiazole 2,4-Dichlorophenyl, 4-methylphenyl, carbohydrazonoyl cyanide Not explicitly provided in evidence
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C₂₂H₁₆N₄OS Triazole 4-Methylphenyl, benzoxazolyl, thione IR: 3314 cm⁻¹ (NH), 1228 cm⁻¹ (C=S)
(E)-N,N-Dimethyl-4-((2-(4-phenylthiazol-2-yl)hydrazono)methyl)aniline C₁₈H₁₇N₅S Thiazole Phenyl, dimethylaminophenyl, hydrazone Structural isomerism (E-configuration)
N-[4-(Dimethylamino)phenyl]-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide C₁₉H₁₆N₆S Thiazole 3-Nitrophenyl, dimethylaminophenyl, carboximidoyl cyanide Structural analog with nitro group
Propiconazole (from Pesticide Glossary) C₁₅H₁₇Cl₂N₃O₂ Triazole 2,4-Dichlorophenyl, propyl, triazole Agricultural fungicide

Key Findings:

Heterocyclic Core Differences :

  • The target compound’s thiazole core is more π-electron-deficient compared to triazole derivatives (e.g., , propiconazole). This property may influence electronic interactions in binding applications .
  • Thiazoles generally exhibit higher chemical stability than triazoles under acidic conditions due to reduced ring strain .

Substituent Effects: Electron-Withdrawing Groups: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to dimethylaminophenyl (electron-donating, ) or nitrophenyl (stronger electron-withdrawing, ) substituents . Functional Groups: The carbohydrazonoyl cyanide moiety in the target compound offers dual hydrogen-bonding sites (NH and cyanide), contrasting with the thione group in (single H-bond acceptor at C=S) or hydrazones in (NH donor only) .

The nitro group in ’s analog may confer higher reactivity but lower metabolic stability compared to the target’s dichlorophenyl group .

Biological Activity

(E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the dichlorophenyl and methylphenyl groups may contribute to its pharmacological properties by influencing the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds similar in structure to this compound possess significant antimicrobial properties against various pathogens. For instance, derivatives with thiazole cores have demonstrated efficacy against Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition : Compounds containing thiazole moieties have been reported to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's. In vitro studies suggest that related thiazole compounds can significantly inhibit AChE activity .
  • Cytotoxic Effects : There is evidence suggesting that thiazole derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular metabolic pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial activity of various thiazole derivatives. The findings indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against tested pathogens .
  • Inhibition of Acetylcholinesterase :
    • Research demonstrated that thiazole derivatives could inhibit AChE with IC50 values indicating strong binding affinity. For example, a related compound showed an IC50 value of 2.7 µM, suggesting potential for developing Alzheimer’s disease therapeutics .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity tests on cancer cell lines revealed that some thiazole derivatives induce significant cell death, with IC50 values ranging from 12.27 µM to 31.64 µM against various cancer types .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50/MIC ValuesReference
AntimicrobialThiazole DerivativeMIC: 0.22 μg/mL
AChE InhibitionThiazole DerivativeIC50: 2.7 µM
CytotoxicityVarious Thiazole DerivativesIC50: 12.27–31.64 μM

The biological activities of this compound may be attributed to:

  • Targeting Enzymes : The compound likely interacts with key enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity.
  • Induction of Apoptosis : Cytotoxic effects may result from the activation of apoptotic pathways within cancer cells.
  • Antimicrobial Action : The presence of the thiazole ring could enhance membrane permeability or disrupt cellular processes in pathogens.

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